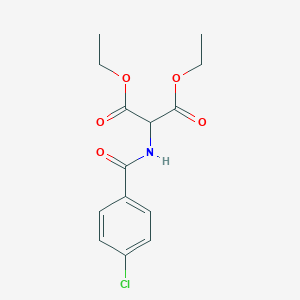

Diethyl 2-(4-chlorobenzamido)malonate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl 2-(4-chlorobenzamido)malonate can be synthesized through the reaction of diethyl malonate with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.

Hydrolysis Products: The hydrolysis of this compound yields 4-chlorobenzamide and malonic acid.

Aplicaciones Científicas De Investigación

Diethyl 2-(4-chlorobenzamido)malonate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of diethyl 2-(4-chlorobenzamido)malonate involves its ability to act as a nucleophile in various chemical reactions. The compound’s carbonyl groups are highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

- Diethyl 2-(4-nitrobenzamido)malonate

- Diethyl 2-(4-cyanobenzamido)malonate

- Diethyl 2-(4-methoxybenzamido)malonate

Uniqueness: Diethyl 2-(4-chlorobenzamido)malonate is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .

Actividad Biológica

Diethyl 2-(4-chlorobenzamido)malonate, with the molecular formula C₁₄H₁₆ClNO₅ and a molecular weight of approximately 313.73 g/mol, is a compound that has garnered interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a malonate backbone with a 4-chlorobenzamide substituent. The presence of the chlorobenzamide moiety is significant for its enhanced reactivity and biological activity compared to simpler malonate derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClNO₅ |

| Molecular Weight | 313.73 g/mol |

| Boiling Point | 458.6 ± 45.0 °C (predicted) |

| Density | 1.264 ± 0.06 g/cm³ (predicted) |

| CAS Number | 81918-01-6 |

While this compound has not been extensively studied for a specific biological mechanism, preliminary data suggest potential interactions with biological macromolecules such as proteins and nucleic acids. These interactions may be crucial for understanding its therapeutic effects.

- Enzyme Inhibition : Initial studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact enzymes remain unidentified .

- Cellular Interactions : Interaction studies have shown that it may affect cellular processes by modulating enzyme activity, which could lead to various therapeutic applications .

Case Studies

- Antitumor Activity : A study highlighted the synthesis of derivatives from this compound that exhibited promising antitumor activity in vitro. The derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of compounds derived from this compound. These derivatives were found to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Malonate | C₆H₁₀O₄ | Simple diester without amide functionality |

| Diethyl 2-(4-bromobenzamido)malonate | C₁₄H₁₆BrNO₅ | Contains a bromine substituent instead of chlorine |

| Diethyl 2-(3-nitrobenzamido)malonate | C₁₄H₁₆N₂O₅ | Contains a nitro group instead of chlorine |

The chlorobenzamide moiety in this compound distinguishes it from these compounds, contributing to its enhanced biological activity and potential therapeutic applications .

Propiedades

IUPAC Name |

diethyl 2-[(4-chlorobenzoyl)amino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKBMOLVXVIHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543274 | |

| Record name | Diethyl (4-chlorobenzamido)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81918-01-6 | |

| Record name | Diethyl (4-chlorobenzamido)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of diethyl 2-(4-chlorobenzamido)malonate in the synthesis of ribamipide?

A1: this compound serves as a crucial building block in the synthesis of ribamipide. The research paper outlines a synthetic route where this compound reacts with 4-(bromomethyl)quinolin-2(1H)-one in the presence of sodium alcoholate []. This alkylation reaction leads to the formation of diethyl-2-(4-chlorobenzoylamino)-2-(1,2-dihydro-2-oxo-4-quinolyl)malonate, which is a direct precursor to ribamipide. This highlights the compound's importance as a synthetic intermediate in the multi-step process of producing ribamipide.

Q2: Can you describe the synthesis of this compound as detailed in the research?

A2: The research paper describes the synthesis of this compound through the acylation of diethyl aminomalonate hydrochloride []. While the specific acylating agent and reaction conditions are not explicitly mentioned, this acylation step is crucial in introducing the 4-chlorobenzamido group to the diethyl malonate core. This specific chemical modification is essential for the subsequent alkylation reaction and ultimately contributes to the final structure and potential pharmacological properties of ribamipide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.